molecular formula C15H21N3O3S B5534127 N'-(2,5-dimethoxybenzylidene)-2-(4-thiomorpholinyl)acetohydrazide

N'-(2,5-dimethoxybenzylidene)-2-(4-thiomorpholinyl)acetohydrazide

Cat. No. B5534127
M. Wt: 323.4 g/mol
InChI Key: UWBUUMATAXXUJJ-MHWRWJLKSA-N
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Description

Synthesis Analysis

The synthesis of related acetohydrazide derivatives typically involves the condensation of appropriate aldehydes with acetohydrazides. For instance, derivatives such as N'-(1-phenylbenzylidene)-2-(thiophen-3-yl)acetohydrazides have been synthesized, showcasing a similar synthetic pathway that could be applied to N'-(2,5-dimethoxybenzylidene)-2-(4-thiomorpholinyl)acetohydrazide, involving modifications at the para position of the phenyl ring to include –OH and –OCH3 substituents (T. V. Quoc et al., 2019).

Molecular Structure Analysis

Molecular structure analysis of compounds in this class reveals configurations about the C=N bond to be E, with significant dihedral angles between thiophene and phenyl rings. The crystal packing features N—H⋯O hydrogen bonds, contributing to the stabilization of the compound's molecular structure (T. V. Quoc et al., 2019).

Chemical Reactions and Properties

The reactivity of acetohydrazide derivatives involves their ability to form different rings and structures via cyclization and reactions with various reagents. For example, acetic acid hydrazide derivatives have shown to undergo reactions with substituted isothiocyanates and orthophosphoric acid, leading to the formation of 1,2,4-triazole and 1,3,4-thiadiazole rings, respectively. This exemplifies the compound's versatility in chemical transformations (Umut Salgın-Gökşen et al., 2007).

Physical Properties Analysis

Physical properties such as crystallinity, melting points, and solubility are critical for understanding the behavior of these compounds. While specific data on N'-(2,5-dimethoxybenzylidene)-2-(4-thiomorpholinyl)acetohydrazide is not directly available, related studies indicate that crystal structure and solubility can vary significantly depending on the substituents and the molecular configuration (T. V. Quoc et al., 2019).

properties

IUPAC Name

N-[(E)-(2,5-dimethoxyphenyl)methylideneamino]-2-thiomorpholin-4-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O3S/c1-20-13-3-4-14(21-2)12(9-13)10-16-17-15(19)11-18-5-7-22-8-6-18/h3-4,9-10H,5-8,11H2,1-2H3,(H,17,19)/b16-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWBUUMATAXXUJJ-MHWRWJLKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C=NNC(=O)CN2CCSCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)OC)/C=N/NC(=O)CN2CCSCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-(2,5-dimethoxybenzylidene)-2-(4-thiomorpholinyl)acetohydrazide

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